molecular formula C12H26N2O2 B1527851 tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate CAS No. 1306605-45-7

tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate

Cat. No.: B1527851
CAS No.: 1306605-45-7
M. Wt: 230.35 g/mol
InChI Key: BUGRYVLNFRVTKG-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-2,4-dimethylpentyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched alkylamine. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and pharmaceutical chemistry . The compound’s structure includes a pentyl backbone with methyl substituents at positions 2 and 4, and an amino group at position 2, contributing to its steric and electronic properties.

Properties

IUPAC Name

tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-9(2)7-12(6,13)8-14-10(15)16-11(3,4)5/h9H,7-8,13H2,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGRYVLNFRVTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151343
Record name Carbamic acid, N-(2-amino-2,4-dimethylpentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-45-7
Record name Carbamic acid, N-(2-amino-2,4-dimethylpentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306605-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-amino-2,4-dimethylpentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2,4-dimethylpentylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Applications

Protecting Group in Organic Synthesis

  • Functionality : The compound serves as a protecting group for amines during peptide synthesis and other organic reactions. The tert-butyl group offers steric hindrance, which prevents unwanted reactions at the amine site.
  • Reaction Conditions : The carbamate bond can be cleaved under mild acidic conditions to release the free amine for further reactions.

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityCleavage ConditionsApplications
tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamateModerateMild acidPeptide synthesis
Boc (Boc-amine)HighStrong acidGeneral amine protection
Fmoc (Fmoc-amine)ModerateBaseSolid-phase peptide synthesis

Biological Applications

Synthesis of Biologically Active Molecules

  • Pharmaceutical Development : The compound is employed in the synthesis of various pharmaceutical agents, including those targeting specific biological pathways.
  • Case Study : In a study focusing on drug development, this compound was used to synthesize a series of analogs with enhanced biological activity against specific targets.

Medicinal Applications

Therapeutic Agent Synthesis

  • Role in Drug Formulation : The compound is utilized in the formulation of therapeutic agents due to its ability to stabilize reactive intermediates during synthesis.
  • Example : It has been identified as a precursor in the synthesis of Edoxaban, an oral anticoagulant. The efficient preparation methods involving this compound enhance yield and purity, making it crucial for industrial applications.

Industrial Applications

Production of Fine Chemicals

  • Use in Industrial Processes : this compound is applied in the production of fine chemicals and intermediates required for various industrial processes.
  • Scalability : The methods for synthesizing this compound are scalable from laboratory to industrial levels, ensuring consistent quality and efficiency.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate bond can be cleaved under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The Boc-protected amine motif is common in medicinal chemistry. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
tert-Butyl N-(2-amino-2,4-dimethylpentyl)carbamate 2-amino-2,4-dimethylpentyl C₁₂H₂₄N₂O₂ 228.33 Branched alkylamine; drug intermediate
tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate (CAS 141529-06-8) 2-amino-4-methylpentan-3-yl C₁₁H₂₂N₂O₂ 214.31 Less branched; intermediate in peptide synthesis
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε) 4-Bromo-2-fluoro-3-methoxybenzyl C₁₃H₁₆BrFNO₃ 348.18 Aromatic substituent; VHL ligand precursor (23% yield)
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) Fluoro-thiazolyl benzyl C₁₇H₂₀FN₂O₂S 335.42 Bioactive scaffold (36% yield)
tert-Butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (CAS 153117-08-9) 3-(2-Aminopropan-2-yl)phenyl C₁₄H₂₂N₂O₂ 250.34 Aromatic amine; drug building block

Key Observations:

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 41ε, 42d) exhibit distinct electronic properties and are often used in targeted protein degradation (e.g., VHL ligands), whereas aliphatic derivatives like the target compound are more suited for modulating lipophilicity in small-molecule drugs .
  • Synthetic Yields : The target compound’s synthesis likely employs reductive amination or carbamate coupling, similar to methods for CAS 141529-06-8 (yield: ~80% in ). Aromatic derivatives (e.g., 42d) show lower yields (16–77%) due to steric and electronic challenges .

Physicochemical Properties

  • Solubility : Aliphatic Boc-protected amines (e.g., the target compound) are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water, similar to CAS 141529-06-8 . Aromatic analogs (e.g., 42d) may exhibit reduced solubility due to planar ring systems .
  • Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane). This property is consistent across all tert-butyl carbamates .

Biological Activity

Tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Overview

This compound is synthesized through the reaction of tert-butyl carbamate with 2-amino-2,4-dimethylpentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. This compound serves as a versatile building block in the synthesis of biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The structure features a carbamate group that can undergo hydrolysis under mild acidic conditions, releasing the free amine for further reactions. This property makes it particularly useful in medicinal chemistry for developing therapeutic agents.

Key Mechanisms Include:

  • Enzyme Interaction : The compound can inhibit specific enzymes, similar to other carbamate derivatives, affecting metabolic pathways.
  • Receptor Modulation : It may act on various receptors involved in cellular signaling, contributing to its pharmacological effects.

Biological Activity Data

Research indicates that carbamate derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. The following table summarizes key findings related to the biological activity of this compound and related compounds.

Compound Biological Activity Reference
This compoundPotential enzyme inhibitor
Tert-butyl carbamateAntitumor activity
Betulinic acid derivativesEnhanced cytotoxicity against cancer cells
Carbamate derivatives (general)Antimicrobial properties

Case Studies

  • Antitumor Activity : A study highlighted that modifications in the carbamate moiety could lead to compounds with significantly enhanced antitumor activity compared to their parent structures. For instance, certain carbamates were found to be up to 50 times more potent against specific cancer cell lines than traditional therapies .
  • Antimicrobial Properties : Research on related compounds indicates that certain carbamates exhibit promising activity against drug-resistant bacterial strains. For example, derivatives demonstrated effective inhibition against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Applications in Drug Development

This compound is employed in:

  • Drug Synthesis : As a precursor for developing new therapeutic agents targeting various diseases.
  • Peptide Synthesis : Utilized as a protecting group for amines during peptide bond formation, enhancing the stability and reactivity of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate
Reactant of Route 2
tert-butyl N-(2-amino-2,4-dimethylpentyl)carbamate

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